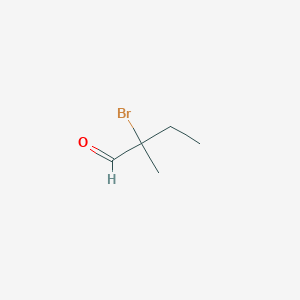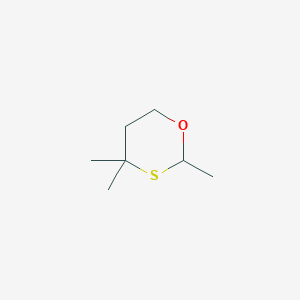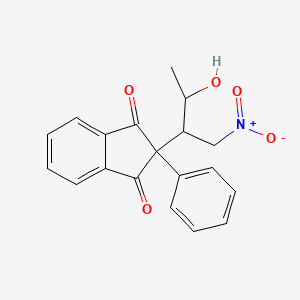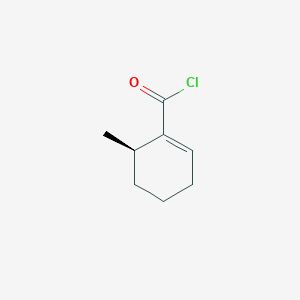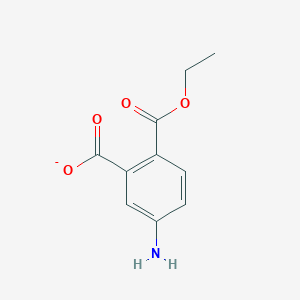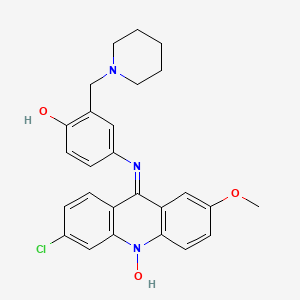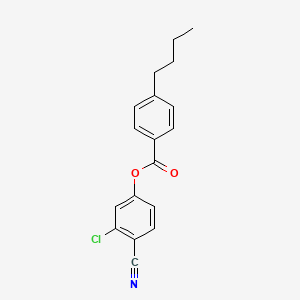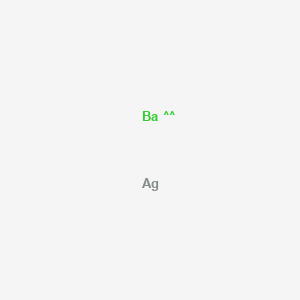
4-(3-Oxocyclohexyl)but-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxocyclohexyl)but-2-enal is an organic compound characterized by a cyclohexane ring with a ketone group at the third position and an enal (alkene and aldehyde) group at the fourth position. This compound is of interest due to its unique structure, which combines both cyclic and unsaturated aldehyde functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxocyclohexyl)but-2-enal typically involves the aldol condensation of cyclohexanone with crotonaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate ion from cyclohexanone, which then reacts with crotonaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxocyclohexyl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The enal group can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-(3-Oxocyclohexyl)butanoic acid
Reduction: 4-(3-Hydroxycyclohexyl)but-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Oxocyclohexyl)but-2-enal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Oxocyclohexyl)but-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The enal group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated aldehyde. These reactions are crucial in the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclic ketone that lacks the enal functionality.
Crotonaldehyde: An α,β-unsaturated aldehyde without the cyclohexane ring.
4-(3-Hydroxycyclohexyl)but-2-enal: A reduced form of 4-(3-Oxocyclohexyl)but-2-enal.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, a ketone group, and an enal group. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and research.
Properties
CAS No. |
66538-48-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(3-oxocyclohexyl)but-2-enal |
InChI |
InChI=1S/C10H14O2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h1-2,7,9H,3-6,8H2 |
InChI Key |
CQGUCOWIKFTIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
